3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic compound featuring an oxazole ring fused to a purine-2,4-dione core. Key structural attributes include:
- A 2-fluorobenzyl group at the N3 position, which may enhance lipophilicity and receptor binding specificity.
- Methyl substitutions at the 1-, 6-, and 7-positions, likely influencing steric effects and metabolic stability. Fluorinated benzyl groups are known to improve blood-brain barrier penetration, hinting at central nervous system (CNS) applications .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRLUUCIEOYULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS Number: 899947-44-5) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological systems that merit detailed investigation. This article synthesizes existing research on its biological activity, including pharmacological effects and mechanisms of action.
- Molecular Formula: C17H15FN4O3
- Molecular Weight: 342.32 g/mol
- Structure: The compound features a purine-like core with fluorobenzyl and trimethyl substitutions that may influence its biological properties.
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including:
- Serotonin Receptors: Preliminary studies suggest potential affinity for serotonin receptors, particularly 5-HT1A and 5-HT7, which are crucial in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition: The compound may act as a phosphodiesterase (PDE) inhibitor, impacting intracellular signaling pathways associated with cyclic nucleotides .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of purine compounds can exhibit antidepressant and anxiolytic properties. For instance:
- A study evaluated a related compound in a forced swim test (FST) in mice, demonstrating significant antidepressant-like effects at a dosage of 2.5 mg/kg .
- These findings suggest that the structural modifications in compounds like this compound could enhance their therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Structure | Antidepressant effects via serotonin receptor modulation |
| 2-fluoro derivatives | Structure | Mixed receptor affinity and PDE inhibition |
Study 1: Fluorinated Purines
In a study focusing on fluorinated purines similar to our compound:
- Researchers synthesized several derivatives and assessed their binding affinity to serotonin receptors.
- The results indicated that specific modifications (like fluorination) significantly enhanced receptor affinity and selectivity .
Study 2: Pharmacological Profiling
Another investigation into the pharmacological profile of related compounds revealed:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key analogs and their properties:
Key Comparative Insights
Structural Modifications and Activity
- N3 Substitutions : The 2-fluorobenzyl group in the target compound contrasts with the 2-chloro-6-fluorobenzyl group in ’s analog. Fluorine’s electronegativity may enhance receptor binding compared to chlorine, while the chloro-fluoro combination could increase steric hindrance .
- Core Heterocycles : The oxazolo-purine scaffold (target compound) differs from quinazoline-dione derivatives () in ring topology, likely directing activity toward distinct targets (e.g., CNS vs. cancer pathways).
Pharmacokinetic Predictions
Receptor Interaction Hypotheses
- Adenosine Receptors: Purine-dione analogs often interact with adenosine receptors (A1, A2A, A3). The 2-fluorobenzyl group may confer selectivity for A3 receptors, which are activated by inosine and implicated in neuroprotection and inflammation .
Structure-Activity Relationship (SAR) Trends
- N3 Aryl/Benzyl Groups : Bulkier substituents (e.g., 2-fluorobenzyl) enhance receptor affinity but may reduce solubility. Methyl groups at 1,6,7 positions (target compound) likely mitigate this by balancing lipophilicity .
- Fluorine Impact : Fluorination improves metabolic stability and BBB penetration, critical for CNS-targeted drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
